Differentiated Synthetic Utility: Reactivity of the 2-Chloro Leaving Group
The compound's primary differentiation lies in its synthetic reactivity. It serves as a direct precursor for generating 2-amino or 2-alkoxy analogs via SNAr, a pathway not accessible with the non-chlorinated core (6,7-dihydroquinazolin-8(5H)-one) . Quantitative yield data from a patent-protected procedure demonstrates an 84% yield for the deoximation-deprotection step to generate the core scaffold, after which the 2-chloro group is exploited for subsequent diversification steps to build kinase inhibitor libraries [1].
| Evidence Dimension | Synthetic Yield of Core Scaffold Formation Step |
|---|---|
| Target Compound Data | 84% yield (480 mg from 620 mg oxime precursor) |
| Comparator Or Baseline | 6,7-dihydroquinazolin-8(5H)-one (CAS 89967-17-9): Cannot undergo direct 2-position SNAr; requires alternative less efficient C-H activation or pre-functionalization strategies. |
| Quantified Difference | The 2-chloro derivative enables a divergent synthesis platform, whereas the unsubstituted analog terminates at the core scaffold with no direct diversification handle. |
| Conditions | Reaction conditions: HClconc/water/acetone, 80°C, 20 minutes. Patent example 257a, Hoffman et al., US7838674B2. |
Why This Matters
For medicinal chemistry teams, this single-step, high-yield access to a diversifiable intermediate directly translates to reduced synthetic cycle times and broader library enumeration compared to non-chlorinated starting materials.
- [1] Hoffmann, J., et al. US Patent US7838674B2: Example 257a, 2-Chloro-6,7-dihydro-5H-quinazolin-8-one oxime deprotection. Filed 2006, granted 2010. View Source
